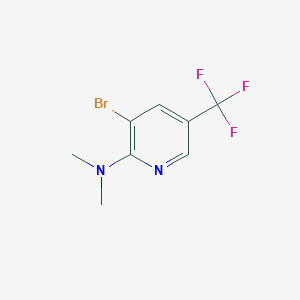

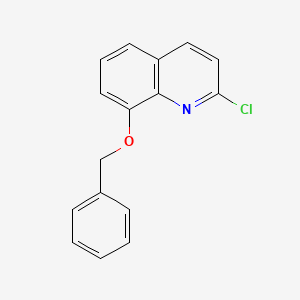

8-(Benzyloxy)-2-chloroquinoline

Overview

Description

8-(Benzyloxy)-2-chloroquinoline (8-Bz-2-Cl-Q) is an organic compound belonging to the class of quinolines. It is an aromatic heterocyclic compound with a molecular formula of C13H10ClNO. 8-Bz-2-Cl-Q is a colorless or white solid that is insoluble in water and soluble in organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO). 8-Bz-2-Cl-Q is used in a variety of scientific research applications, such as drug discovery, synthetic organic chemistry, and biochemistry.

Scientific Research Applications

Alzheimer's Disease Imaging

One significant application of 8-(Benzyloxy)-2-chloroquinoline derivatives is in Alzheimer's disease imaging. A study synthesized a compound, [18F]2-fluoroquinolin-8-ol, by reacting benzyloxy-2-chloroquinoline with fluorine-18 labeled potassium cryptand fluoride. This compound demonstrated high radiochemical yields and specific activities. Its use in PET-CT imaging of transgenic mice models of Alzheimer's disease showed promising results for imaging this condition (Vasdev et al., 2012).

Antimicrobial Activities

This compound derivatives have also been studied for their antimicrobial properties. For instance, novel n-substituted 8-(1-alkyl/alkylsulphonyl/alkoxycarbonyl-benzimidazol-2-ylmethoxy)-5-chloroquinoline derivatives were synthesized and exhibited promising antibacterial activity against various pathogens like Salmonella typhimurium and Staphylococcus aureus. Some compounds also showed antifungal activities against Aspergillus niger (Chaudhari & Rindhe, 2011).

Molecular Fluorescent pH-Probes

Another application is in molecular fluorescent pH-probes. 8-Benzyloxyquinolines were investigated as fluorescent pH-probes in nonaqueous solutions. These compounds, upon protonation, showed a pronounced red shift in emission, making them potential candidates for pH sensing applications (Kappaun et al., 2006).

Luminescence in Lanthanide Complexes

The derivatives of this compound have been used to modulate the near-infrared luminescence of neodymium and ytterbium complexes. These complexes displayed characteristic lanthanide luminescence upon UV and visible light excitation, suggesting their usefulness in various luminescence-based applications (Shavaleev et al., 2009).

Antimalarial Potential

Research on 2-benzyloxy and 2-benzylthio analogues of primaquine indicated significant blood schizonticidal antimalarial activity. These compounds have shown reduced toxicity compared to other antimalarial drugs, presenting a potential new avenue for antimalarial therapy (Shetty, Wetter & Blanton, 1977).

Antituberculosis Activity

Cloxyquin (5-chloroquinolin-8-ol), a derivative, has demonstrated significant in vitro activities against Mycobacterium tuberculosis, including multidrug-resistant isolates. This suggests its potential as an effective antituberculosis agent (Hongmanee et al., 2006).

Mechanism of Action

Target of Action

Similar compounds such as quinoline ethers have been reported to exhibit antimicrobial activities

Mode of Action

Quinoline ethers, a related group of compounds, have been shown to interact with their targets and cause changes that inhibit microbial growth . The specific interactions and resulting changes caused by 8-(Benzyloxy)-2-chloroquinoline remain to be elucidated.

Biochemical Pathways

It’s plausible that, like other antimicrobial agents, it may interfere with essential biochemical pathways in microbial cells, leading to their death or growth inhibition . The downstream effects of such interference could include disruption of microbial metabolism, replication, or other vital processes.

Result of Action

Given its potential antimicrobial activity , it may lead to the death or growth inhibition of microbial cells. The specific molecular and cellular mechanisms underlying these effects remain to be elucidated.

Properties

IUPAC Name |

2-chloro-8-phenylmethoxyquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClNO/c17-15-10-9-13-7-4-8-14(16(13)18-15)19-11-12-5-2-1-3-6-12/h1-10H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIEHWTGNWJVDEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC3=C2N=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50621926 | |

| Record name | 8-(Benzyloxy)-2-chloroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50621926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

343788-51-2 | |

| Record name | 8-(Benzyloxy)-2-chloroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50621926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

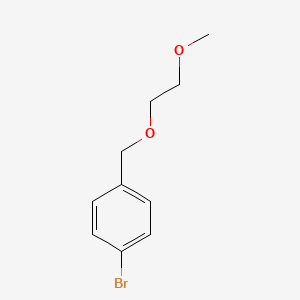

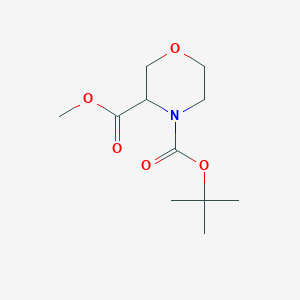

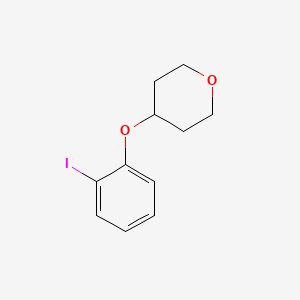

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Azabicyclo[2.2.2]octane hydrochloride](/img/structure/B1289022.png)

![5-(Bromomethyl)benzo[d]oxazole](/img/structure/B1289023.png)